Dipotassium cyanodithiocarbamate
Description
Dipotassium cyanodithiocarbamate is a potassium salt of cyanodithiocarbamic acid, characterized by the presence of a dithiocarbamate group (-N-CSS⁻) modified with a cyano substituent. This compound belongs to the broader class of dithiocarbamates, which are sulfur-rich ligands known for their strong metal-chelating properties .
Properties
CAS No. |
13145-41-0 |
|---|---|
Molecular Formula |
C2K2N2S2 |
Molecular Weight |
194.37 g/mol |
IUPAC Name |
dipotassium;cyanoiminomethanedithiolate |
InChI |
InChI=1S/C2H2N2S2.2K/c3-1-4-2(5)6;;/h(H2,4,5,6);;/q;2*+1/p-2 |
InChI Key |
MFVWSFXQWMYYSF-UHFFFAOYSA-L |
SMILES |
C(#N)N=C([S-])[S-].[K+].[K+] |
Canonical SMILES |
C(#N)N=C([S-])[S-].[K+].[K+] |
Other CAS No. |
13145-41-0 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-bis-maleimidodiethyleneglycol is synthesized through a multi-step process involving the reaction of maleic anhydride with diethyleneglycol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The maleimide groups are introduced through a cyclization reaction, which is facilitated by the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of 1,8-bis-maleimidodiethyleneglycol involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,8-bis-maleimidodiethyleneglycol primarily undergoes addition reactions with sulfhydryl groups, forming stable thioether bonds. This reaction is highly specific and efficient, occurring under mild conditions (pH 6.5-7.5) .
Common Reagents and Conditions
The compound reacts with reduced sulfhydryls in proteins and other thiol-containing molecules. Common reagents used in these reactions include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP), which help maintain the reduced state of sulfhydryl groups .
Major Products Formed
The major products formed from these reactions are crosslinked proteins or peptides, which are useful in studying protein-protein interactions, protein structure, and other biochemical processes .
Scientific Research Applications
1,8-bis-maleimidodiethyleneglycol has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking reagent to study molecular interactions and structural biology
Biology: Facilitates the exploration of protein oligomerization and interactions, aiding in the understanding of cellular processes
Medicine: Employed in the development of drug delivery systems and therapeutic agents due to its ability to form stable conjugates with biomolecules
Industry: Utilized in the production of advanced materials and bioconjugates, enhancing the properties of polymers and other industrial products
Mechanism of Action
The mechanism of action of 1,8-bis-maleimidodiethyleneglycol involves the formation of covalent bonds with sulfhydryl groups in proteins and other thiol-containing molecules. The maleimide groups at either end of the PEG spacer react specifically with reduced sulfhydryls, forming stable thioether bonds. This crosslinking process is crucial for studying protein structure and interactions, as it helps stabilize protein complexes and facilitates their analysis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Coordination Chemistry
Dithiocarbamates exhibit a planar [S₂C-NR₂]⁻ structure, enabling diverse coordination modes (monodentate, bidentate, or bridging) with transition metals . The substitution of a cyano group in dipotassium cyanodithiocarbamate introduces additional electron-withdrawing effects, likely altering bond lengths and angles compared to analogs like sodium diethyldithiocarbamate or potassium morpholine dithiocarbamate. For instance:
Cyanodithiocarbamates may exhibit stronger π-backbonding with metals like Cu(II) or Ni(II), enhancing complex stability compared to unsubstituted dithiocarbamates .
Thermal Stability
Thermal decomposition temperatures vary among dithiocarbamate salts. For example:
- Sodium dithiocarbamates decompose at 150–200°C, releasing CS₂ and amines .
- Potassium salts (e.g., potassium pyrrolidinedithiocarbamate) show higher stability, decomposing at 220–250°C . The cyano group in this compound likely increases thermal resilience, analogous to cyanide-containing complexes, though experimental data are needed for confirmation.
Solubility and Reactivity
Potassium dithiocarbamates generally exhibit high solubility in polar solvents (e.g., water, methanol) due to their ionic nature. Substitutions influence solubility:
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